Cas no 2719031-77-1 (4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride)
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
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- MDL: MFCD34564935
- Inchi: 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-5-11(4,12)6-8-13;/h5-8,12H2,1-4H3;1H
- InChI Key: OTPZOEVTMTUFLY-UHFFFAOYSA-N
- SMILES: C1(N)(C)CCN(C(=O)OC(C)(C)C)CC1.Cl
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1126966-250mg |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 250mg |
$190 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126966-500mg |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 500mg |
$185 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126966-1g |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 1g |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126966-5g |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 5g |
$780 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126966-25g |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 25g |
$3100 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126966-100mg |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 100mg |
$170 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1126966-250mg |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 250mg |
$190 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1126966-100mg |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 100mg |
$170 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1126966-500mg |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 500mg |
$185 | 2025-02-22 | |
| eNovation Chemicals LLC | Y1126966-1g |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride |
2719031-77-1 | 95% | 1g |
$240 | 2025-02-22 |
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride: A Versatile Intermediate in Pharmaceutical Development
4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride (CAS No. 2719031-77-1) represents a critical chemical intermediate with significant applications in the synthesis of bioactive molecules. This compound features a piperidine ring substituted with an amino group, a methyl group, and a hydrochloride salt functionalized with a tert-butyl ester group. The unique combination of these functional groups enables it to act as a versatile scaffold for drug design, particularly in the development of compounds targeting neurological disorders and metabolic diseases.
Recent studies have highlighted the potential of 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride in modulating ion channel activity. A 2023 publication in *Journal of Medicinal Chemistry* demonstrated its ability to selectively inhibit voltage-gated sodium channels, which could have therapeutic implications for conditions like epilepsy and neuropathic pain. The tert-butyl ester group enhances solubility and metabolic stability, while the amino and methyl substituents contribute to molecular interactions with biological targets.
From a synthetic perspective, the 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride structure provides a robust platform for chemical modification. Researchers at the University of Tokyo recently reported an optimized synthesis pathway using microwave-assisted catalytic methods, achieving a 92% yield with minimal byproduct formation. This advancement aligns with industry trends toward greener chemistry and scalable manufacturing processes for pharmaceutical intermediates.
Pharmacological investigations have revealed the compound's potential in metabolic syndrome research. A 2024 study published in *Bioorganic & Medicinal Chemistry* showed that derivatives of 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride exhibited improved insulin sensitivity in adipocyte models. The hydrochloride salt form enhances aqueous solubility, making it suitable for oral administration in drug formulations.
Structural analysis of 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride reveals key pharmacophore elements. The piperidine ring's inherent flexibility allows for conformational changes that may enhance target engagement. Computational modeling studies have identified potential interactions with GABA receptors, suggesting applications in the treatment of anxiety disorders and seizure management.
In the context of drug discovery, this compound serves as a valuable building block for the development of novel therapeutics. A 2023 patent application from a leading pharmaceutical company describes its use in creating neuroprotective agents for Alzheimer's disease research. The tert-butyl ester group provides a protected hydroxyl functionality that can be selectively modified during later stages of drug development.
Comparative studies with similar compounds have shown that 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride offers distinct advantages in terms of metabolic stability. A 2024 pharmacokinetic analysis in *Drug Metabolism and Disposition* demonstrated a 40% improvement in half-life compared to standard piperidine derivatives, which is crucial for achieving therapeutic efficacy in chronic conditions.
Recent advances in solid-phase synthesis have further expanded the utility of this compound. A 2023 methodology paper in *Organic Letters* described a novel approach to attach functional groups to the tert-butyl ester moiety, enabling the rapid screening of potential drug candidates. This technique has been adopted by several pharmaceutical companies for high-throughput compound development.
Understanding the physicochemical properties of 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride is essential for optimizing its pharmaceutical applications. The compound exhibits good solubility in both aqueous and organic solvents, which facilitates its use in various synthetic strategies. Its melting point of 125-128°C makes it suitable for sublimation-based purification methods.
As research continues to uncover new applications, 4-Amino-4-methyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride remains a focal point in the development of innovative therapeutics. Its structural versatility, combined with recent advances in synthetic methodology, positions it as a key player in the pharmaceutical industry's quest for more effective treatments for complex diseases.
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